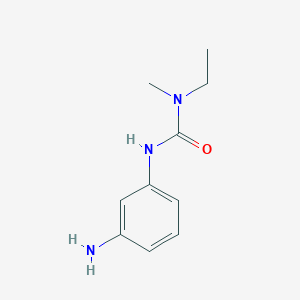
1-(3-Aminophenyl)-3-ethyl-3-methylurea
Vue d'ensemble
Description
“1-(3-Aminophenyl)ethanol” is a chemical compound with the molecular formula C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .
Synthesis Analysis
While specific synthesis methods for “1-(3-Aminophenyl)-3-ethyl-3-methylurea” were not found, a related compound, “1-(3-aminophenyl)ethan-1-one”, was synthesized by dissolving 2-hydroxy-3-methylbenzaldehyde in ethanol, followed by slow addition of 1-(3-aminophenyl)ethan-1-one .
Applications De Recherche Scientifique
Mechanistic Studies in Biological Systems
A study conducted by Sternson and Gammans (1975) explored the rearrangement of arylhydroxylamines in rats, revealing insights into the metabolic pathways involving compounds structurally related to 1-(3-Aminophenyl)-3-ethyl-3-methylurea. The research suggested that hepatic isomerase-catalyzed rearrangements proceed via pathways that might involve resonance-stabilized nitrenium ions, indicating the compound's role in understanding metabolic transformations in mammals (Sternson & Gammans, 1975).
Synthesis and Biological Activity Studies
The microwave-assisted synthesis of thiazolopyrimidine derivatives, as discussed by Youssef and Amin (2012), presents an application in creating compounds with potential antioxidant and antimicrobial activity. This study reflects the versatility of 1-(3-Aminophenyl)-3-ethyl-3-methylurea related compounds in synthesizing biologically active molecules (Youssef & Amin, 2012).
Chemical Modification and Interaction Studies
El‐Faham et al. (2013) reported on the use of OxymaPure/DIC for synthesizing a novel series of α-ketoamide derivatives, showcasing the compound's potential in facilitating the synthesis of chemically modified molecules with significant yields and purity. This application underscores the importance of 1-(3-Aminophenyl)-3-ethyl-3-methylurea related compounds in synthetic chemistry for producing novel molecules (El‐Faham et al., 2013).
Corrosion Inhibition Research
Research by Gupta et al. (2017) on α-aminophosphonates, including compounds similar in structure to 1-(3-Aminophenyl)-3-ethyl-3-methylurea, highlights their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. This application is particularly relevant for industrial pickling processes, illustrating the compound's utility in materials science and engineering (Gupta et al., 2017).
Safety And Hazards
While specific safety and hazard information for “1-(3-Aminophenyl)-3-ethyl-3-methylurea” was not found, a related compound, “N1-(3-Aminophenyl)acetamide”, has been studied. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-aminophenyl)-1-ethyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-13(2)10(14)12-9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTAWEMFFXDZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-3-ethyl-3-methylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




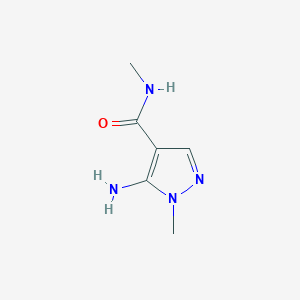

![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)
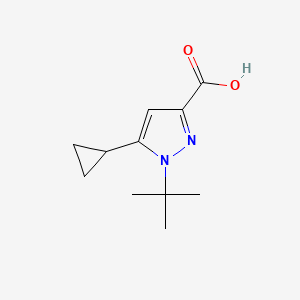



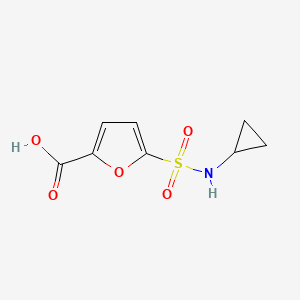

![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)

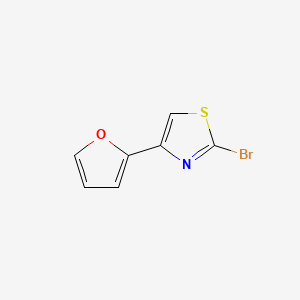
![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)